molecular formula C11H27NOSi B15068185 (R)-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine

(R)-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine

Cat. No.: B15068185
M. Wt: 217.42 g/mol
InChI Key: WKEKXCCVQKMDFF-JTQLQIEISA-N
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Description

®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Starting with ®-3-methylbutan-2-amine.
  • Reacting with TBDMS-Cl in the presence of a base.
  • Isolating the product ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The TBDMS group can be removed under oxidative conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Conditions involving acids or bases can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield the corresponding alcohol, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective transformations of other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.

    tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar applications.

    Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.

Uniqueness

®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is unique due to its specific structure and the presence of the TBDMS group, which provides enhanced stability and selectivity compared to other silyl protecting groups .

Properties

Molecular Formula

C11H27NOSi

Molecular Weight

217.42 g/mol

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine

InChI

InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m0/s1

InChI Key

WKEKXCCVQKMDFF-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H](CO[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C)C(CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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